2-Ethyloxazolo[4,5-B]pyridine
Overview
Description
2-Ethyloxazolo[4,5-B]pyridine is a heterocyclic compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol It features a fused ring system consisting of an oxazole ring and a pyridine ring
Scientific Research Applications
2-Ethyloxazolo[4,5-B]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets . These compounds have shown a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other pyridine-based heterocyclic derivatives . These interactions can lead to various physiological changes, contributing to the compound’s pharmacological effects .
Biochemical Pathways
Given the broad spectrum of pharmacological activities exhibited by similar compounds , it’s plausible that multiple pathways could be affected.
Result of Action
Similar compounds have been reported to exhibit a range of effects, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
2-Ethyloxazolo[4,5-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP1A2, which is involved in the metabolism of various substrates. The interaction between this compound and CYP1A2 leads to the formation of metabolites that can further participate in biochemical pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can modulate cell signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, this compound has been found to inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. This inhibition can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific storage conditions but may degrade over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting cellular processes and responses .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can modulate its interactions with biomolecules and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyloxazolo[4,5-B]pyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-3-hydroxypyridine with triethyl orthoformate . The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the oxazole ring.
Another method involves the use of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as a reagent, which reacts with the appropriate starting materials at elevated temperatures . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyloxazolo[4,5-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyloxazolo[4,5-B]pyridine include other oxazole and pyridine derivatives, such as:
- 2-Methyloxazolo[4,5-B]pyridine
- 2-Phenyloxazolo[4,5-B]pyridine
- 2-Ethyloxazolo[5,4-B]pyridine
Uniqueness
This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-ethyl-[1,3]oxazolo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-7-10-8-6(11-7)4-3-5-9-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJNKEZINFMDHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437112 | |
Record name | 2-ETHYLOXAZOLO[4,5-B]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-88-7 | |
Record name | 2-ETHYLOXAZOLO[4,5-B]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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